2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole typically involves the reaction of 4-chlorophenethylamine with thiocarbohydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the 4-chlorophenethyl group, which may affect its biological activity and chemical properties.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 4-chlorophenethyl group, leading to different reactivity and applications.
2-Amino-5-(4-methylphenethyl)-1,3,4-thiadiazole: Similar structure but with a methyl group instead of a chlorine atom, which can influence its chemical behavior and biological activity.
Uniqueness
2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the 4-chlorophenethyl group, which can enhance its biological activity and provide specific interactions with molecular targets
Properties
Molecular Formula |
C10H10ClN3S |
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Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c11-8-4-1-7(2-5-8)3-6-9-13-14-10(12)15-9/h1-2,4-5H,3,6H2,(H2,12,14) |
InChI Key |
LVCHWZQFSNAWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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